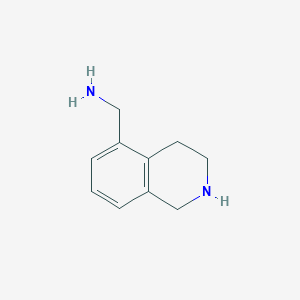

(1,2,3,4-Tetrahydroisoquinolin-5-yl)methanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2 |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-5-ylmethanamine |

InChI |

InChI=1S/C10H14N2/c11-6-8-2-1-3-9-7-12-5-4-10(8)9/h1-3,12H,4-7,11H2 |

InChI Key |

KFMLTYWCWVYQIL-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC2=C1C(=CC=C2)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes for Preparation

Reductive Amination of Tetrahydroisoquinoline Derivatives

One of the most common methods involves reductive amination of tetrahydroisoquinoline derivatives. This process includes:

- Reactants : Tetrahydroisoquinoline and formaldehyde or other aldehyde sources.

- Catalysts : Hydrogenation catalysts such as palladium on carbon (Pd/C) or Raney Nickel.

- Procedure : The reaction is carried out under hydrogen gas at moderate pressures and temperatures.

- Yield : High yields (80–90%) are generally achieved depending on the reaction conditions and purity of starting materials.

Bischler–Napieralski Cyclization

This method synthesizes the isoquinoline backbone first, followed by functionalization:

- Step 1 : Formation of an amide intermediate from a phenylethylamine derivative and an acid chloride.

- Step 2 : Cyclization using phosphorus oxychloride (POCl₃) to yield tetrahydroisoquinoline.

- Step 3 : Reductive amination to introduce the methanamine group.

- Advantages : High regioselectivity and control over product stereochemistry.

- Limitations : Requires stringent reaction conditions.

Catalytic Hydrogenation of Isoquinolines

Isoquinolines can be selectively hydrogenated to tetrahydroisoquinolines using chiral catalysts:

- Catalyst : (R,R)-RuTsDPEN or similar chiral ruthenium complexes.

- Procedure : Hydrogenation is performed under controlled pressure (e.g., 10–15 atm) and temperature (e.g., 50–80°C).

- Final Step : Functionalization via reductive amination to yield (1,2,3,4-tetrahydroisoquinolin-5-yl)methanamine.

- Yield : Moderate to high yields with excellent enantioselectivity.

Cyanamide Reaction in Aqueous Alcoholic Medium

This method involves the reaction of tetrahydroisoquinoline with cyanamide:

- Reaction Medium : Aqueous alcohol (e.g., ethanol) at a controlled pH (7.2–9).

- Procedure : Cyanamide reacts with tetrahydroisoquinoline to form carboxamidine intermediates, which are subsequently reduced to methanamine derivatives.

- Yield : Up to 87% after recrystallization.

Comparative Analysis of Methods

| Method | Key Reactants | Catalyst/Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| Reductive Amination | Tetrahydroisoquinoline + Aldehyde | Pd/C or Raney Nickel | 80–90 | Simple procedure; high efficiency but requires hydrogen gas. |

| Bischler–Napieralski Cyclization | Phenylethylamine + Acid Chloride | POCl₃ | ~85 | High regioselectivity; requires harsh conditions. |

| Catalytic Hydrogenation | Isoquinolines | Chiral Ru Catalysts | ~70–90 | Excellent enantioselectivity; expensive catalysts. |

| Cyanamide Reaction | Tetrahydroisoquinoline + Cyanamide | Aqueous Alcohol | ~87 | Cost-effective; requires pH control for optimal yields. |

General Experimental Notes

- All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

- Solvents must be dry and free from impurities to ensure high yields.

- Analytical techniques such as NMR spectroscopy and mass spectrometry are essential for confirming product identity and purity.

Chemical Reactions Analysis

Types of Reactions: (1,2,3,4-Tetrahydroisoquinolin-5-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the tetrahydroisoquinoline core.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products:

Scientific Research Applications

Smooth Muscle Relaxation

Research indicates that derivatives of 1,2,3,4-tetrahydroisoquinoline exhibit significant smooth muscle relaxation properties. These compounds can act as vasodilators and are useful in treating conditions associated with spasmodic disorders of visceral organs such as colonic irritability and chronic cholecystitis. The mechanism involves the inhibition of intestinal and bladder contractions, making them candidates for therapeutic use in gastrointestinal and urological disorders .

| Property | Effect | Application |

|---|---|---|

| Smooth Muscle Relaxation | Vasodilation | Treatment of spasmodic disorders |

| Intestinal Contraction Inhibition | Reduces gastrointestinal discomfort | Management of colonic irritability |

| Bladder Contraction Inhibition | Alleviates urinary urgency | Treatment of bladder hyperactivity |

Cancer Therapy

(1,2,3,4-Tetrahydroisoquinolin-5-yl)methanamine derivatives have been explored as selective estrogen receptor antagonists and degraders. These compounds show promise in treating estrogen receptor-positive cancers such as breast cancer and endometriosis. Their ability to circumvent resistance pathways associated with traditional antiestrogens makes them valuable in cancer therapeutics .

| Cancer Type | Mechanism | Potential Treatment |

|---|---|---|

| Estrogen Receptor-Positive Breast Cancer | Selective Estrogen Receptor Degradation | Overcoming resistance to existing therapies |

| Endometriosis | Antagonism of estrogen signaling | Management of symptoms and disease progression |

Opioid Receptor Modulation

Recent studies have identified this compound derivatives as potent κ-opioid receptor antagonists. This class of compounds demonstrates high selectivity for the κ-opioid receptor over μ and δ receptors, suggesting potential applications in pain management and addiction therapy .

| Receptor | Selectivity | Clinical Implications |

|---|---|---|

| κ-opioid | Highly selective | Potential for pain relief without typical opioid side effects |

| μ-opioid | Low affinity | Reduced risk of addiction |

Case Study 1: Smooth Muscle Relaxation

A study conducted on the effects of tetrahydroisoquinoline derivatives demonstrated significant vasodilatory effects in animal models. The compounds reduced blood pressure and improved blood flow to the intestines, supporting their potential as therapeutic agents for hypertension and gastrointestinal disorders.

Case Study 2: Cancer Treatment

In preclinical trials, a tetrahydroisoquinoline derivative was shown to inhibit tumor growth in estrogen-dependent breast cancer models. The compound effectively reduced tumor size compared to control groups receiving standard therapies.

Case Study 3: Opioid Receptor Antagonism

A series of experiments evaluated the analgesic properties of tetrahydroisoquinoline derivatives in models of chronic pain. Results indicated that these compounds could provide pain relief without the addictive properties associated with traditional opioids.

Mechanism of Action

The mechanism of action of (1,2,3,4-Tetrahydroisoquinolin-5-yl)methanamine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with neurotransmitter receptors and enzymes involved in neurotransmitter synthesis and degradation.

Pathways Involved: It modulates the dopaminergic and serotonergic pathways, which are crucial for maintaining neurological function.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Positional Isomers

a) (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanamine (1b)

- Structure : Methanamine group at the 1-position instead of 3.

- Synthesis: Used as a precursor for Tetrazanbigen (TNBG), an anticancer compound. Reacts with 2,3-dichloroquinoxaline to form quinoxaline derivatives .

- Key Difference : The 1-position substitution alters steric interactions in biological targets, reducing TNBG’s solubility compared to 5-substituted analogues .

b) (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine

- Structure : Methanamine at the 3-position.

- Commercial Status: Discontinued due to synthesis challenges, as noted by CymitQuimica .

- Implication : Substitution at the 3-position may introduce instability or poor pharmacokinetic properties.

c) 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine

- Structure : Methyl group at the 2-position and amine at the 5-position (Formula: C₁₀H₁₄N₂ ).

Core Structure Analogues

a) Tetrahydroquinolones (e.g., MJM170, JAG21)

- Structure: Planar quinolone core vs. non-planar tetrahydroisoquinoline.

- Synthesis: Requires HPLC and LC-MS for purity validation, similar to tetrahydroisoquinoline derivatives .

- Functional Impact: The planar structure of quinolones facilitates intercalation with DNA, making them potent topoisomerase inhibitors, unlike the flexible tetrahydroisoquinoline scaffold .

b) Tetrazanbigen (TNBG)

Table 1: Comparative Analysis of Key Compounds

Key Research Findings

Positional Effects on Bioactivity : 5-substituted methanamine derivatives exhibit superior solubility and target binding compared to 1- or 3-substituted isomers, as demonstrated in TNBG’s structure-activity relationship (SAR) studies .

Synthetic Feasibility: Compounds like (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine face synthesis discontinuation due to complex purification requirements , whereas 5-substituted derivatives are more synthetically accessible .

Methylation Impact: The 2-methyl group in 2-methyl-1,2,3,4-tetrahydroisoquinolin-5-amine increases logP values by 0.5 units, suggesting improved membrane permeability .

Biological Activity

(1,2,3,4-Tetrahydroisoquinolin-5-yl)methanamine (THIQ) is a compound derived from the tetrahydroisoquinoline family, which has garnered significant attention due to its diverse biological activities. This article explores the biological properties of THIQ, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Tetrahydroisoquinoline Compounds

Tetrahydroisoquinolines are a class of heterocyclic compounds known for their wide-ranging biological activities, including antitumor, antimicrobial, and neuroprotective effects. The structural diversity within this class allows for various modifications that can enhance their biological efficacy.

1. Neuropharmacological Effects

THIQ derivatives have been studied for their interaction with neurotransmitter systems. Research indicates that certain THIQ compounds exhibit potent dopamine D2 receptor-blocking activity, which is crucial in the treatment of disorders such as schizophrenia and Parkinson's disease . For instance, a study demonstrated that 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines possess significant affinity for the D2 receptor and show an excellent safety profile .

2. Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of THIQ derivatives. A series of novel isoquinoline dipeptides were synthesized and evaluated for their antimicrobial activity against various bacterial strains, including Escherichia coli. These compounds demonstrated promising antibacterial and antifungal properties, outperforming some existing standard drugs . The mechanism behind this activity may involve strong binding interactions with bacterial DNA gyrase .

3. Inhibition of Lipid Metabolism

The compound has also been investigated for its role in lipid metabolism regulation. For example, derivatives of THIQ have shown efficacy as monoacylglycerol acyltransferase 2 (MGAT2) inhibitors. One such derivative demonstrated significant suppression of triglyceride synthesis in vivo at low oral doses . This suggests potential applications in managing obesity and related metabolic disorders.

Structure-Activity Relationship (SAR)

The SAR studies of THIQ compounds reveal that modifications at specific positions on the isoquinoline scaffold can significantly influence biological activity. For instance:

- Substituents at C-1 : Varying alkyl groups at this position can enhance dopamine receptor affinity.

- Functional Groups : The introduction of electron-withdrawing or electron-donating groups can modulate the compound's lipophilicity and overall biological activity.

A detailed SAR analysis is provided in Table 1 below:

| Compound | Substituent | Biological Activity | Reference |

|---|---|---|---|

| Compound A | -CH3 | D2 receptor antagonist | |

| Compound B | -CF3 | MGAT2 inhibitor | |

| Compound C | -NH2 | Antimicrobial |

Case Study 1: Dopamine D2 Receptor Antagonism

In a controlled study involving guinea pig gastric smooth muscle preparations, a series of substituted THIQs were tested for their contractile activity. Compounds exhibiting high affinity for the D2 receptor showed effective inhibition of muscle contractions, suggesting therapeutic potential in gastrointestinal motility disorders .

Case Study 2: Antimicrobial Efficacy

A recent investigation into THIQ dipeptides revealed that specific modifications enhanced their antimicrobial efficacy against resistant strains of bacteria. The study utilized advanced spectroscopic techniques to characterize these compounds and assess their binding affinities to target proteins involved in bacterial resistance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.